3-(Azocan-1-yl)propan-1-ol

Vue d'ensemble

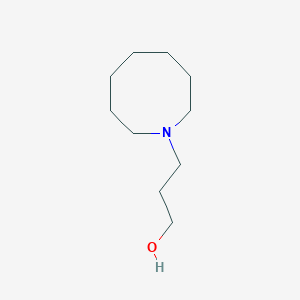

Description

3-(Azocan-1-yl)propan-1-ol is a chemical compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol It is characterized by the presence of an azocane ring, which is a saturated nitrogen-containing heterocycle, attached to a propanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocan-1-yl)propan-1-ol typically involves the reaction of azocane with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in azocane attacks the carbon atom in 3-chloropropanol, displacing the chlorine atom and forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Azocan-1-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Azocan-1-yl)propanal or 3-(Azocan-1-yl)propanone.

Reduction: Formation of 3-(Azocan-1-yl)propanamine.

Substitution: Formation of 3-(Azocan-1-yl)propyl halides or esters.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 3-(Azocan-1-yl)propan-1-ol typically involves nucleophilic substitution reactions. The reaction between azocane and 3-chloropropanol under basic conditions leads to the formation of this compound. The general reaction can be summarized as follows:Chemical Properties:

This compound features a hydroxyl group that can participate in various chemical reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: It can be reduced to yield the corresponding amine.

- Substitution: The hydroxyl group can be replaced by other functional groups, such as halides or esters.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique azocane structure influences its reactivity and interactions with other compounds, making it a target for various synthetic methodologies.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, making them candidates for further investigation in drug development.

| Study | Findings |

|---|---|

| Study A | Demonstrated antifungal activity against Candida species. |

| Study B | Showed cytotoxic effects on cancer cell lines. |

Medicine

The compound is being explored for its therapeutic properties:

- Neuroprotective Effects: Research indicates that it may stabilize microtubules, which is crucial for neuronal health. This stabilization could potentially mitigate neurodegenerative diseases by reducing tau pathology and improving axonal integrity.

| Application | Mechanism |

|---|---|

| Neurodegeneration | Stabilizes microtubules, reducing tau pathology. |

| Antifungal Treatment | Inhibits biofilm formation in fungal cells. |

Case Study 1: Neuroprotective Properties

A study investigated the effects of this compound on microtubule stabilization in neuronal cells. Results indicated that treatment with this compound led to increased microtubule density and reduced axonal dystrophy in a mouse model of tauopathy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. It was found that modifications to the azocane ring could enhance antifungal activity against various pathogens, suggesting that structural optimization could lead to more effective treatments .

Mécanisme D'action

The mechanism of action of 3-(Azocan-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The azocane ring can act as a ligand, binding to metal ions or other molecular targets, thereby influencing biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of an azocane ring.

3-(Morpholin-4-yl)propan-1-ol: Contains a morpholine ring instead of an azocane ring.

3-(Pyrrolidin-1-yl)propan-1-ol: Contains a pyrrolidine ring instead of an azocane ring.

Uniqueness

3-(Azocan-1-yl)propan-1-ol is unique due to the presence of the azocane ring, which imparts distinct chemical and physical properties compared to its analogs. The larger ring size of azocane compared to piperidine or pyrrolidine can influence its reactivity and interactions with other molecules .

Activité Biologique

3-(Azocan-1-yl)propan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 171.29 g/mol. The structure features an azocane ring connected to a propanol chain, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, particularly against fungal pathogens like Candida species. The structural components of this compound may contribute to its efficacy in this area.

- Cytotoxicity : Evaluations of cytotoxic effects are crucial in determining the safety profile of any new compound. In vitro studies should assess the viability of various cell lines when exposed to this compound.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often interact with cellular membranes or inhibit key metabolic pathways in pathogens.

Antifungal Activity

A study comparing various derivatives with azole structures indicated that compounds similar to this compound displayed significant antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for traditional antifungal agents like fluconazole, suggesting a promising avenue for therapeutic development .

| Compound | MIC (μmol/mL) | Comparison Agent | Comparison MIC (μmol/mL) |

|---|---|---|---|

| This compound | TBD | Fluconazole | >1.6325 |

| Similar Derivative A | 0.0833 | Fluconazole | >1.6325 |

Cytotoxicity Studies

Cytotoxicity assays using murine fibroblast cell lines indicated that at concentrations close to their MIC values, many azole derivatives exhibited negligible cytotoxic effects. This suggests that this compound could potentially have a favorable safety profile .

Propriétés

IUPAC Name |

3-(azocan-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c12-10-6-9-11-7-4-2-1-3-5-8-11/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYLJRHPYHJWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489029 | |

| Record name | 3-(Azocan-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5661-97-2 | |

| Record name | 3-(Azocan-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.